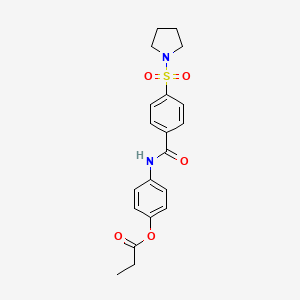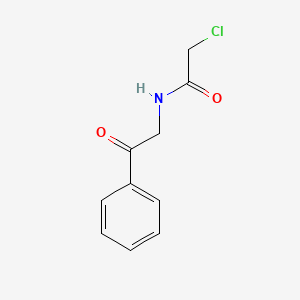![molecular formula C8H9LiN2O3 B2392471 Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1955506-51-0](/img/structure/B2392471.png)
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate, also known as LiTD or lithium thiophene-2-carboxylate, is a novel compound that has gained significant attention in the scientific community. LiTD is a lithium salt derivative of thiophene-2-carboxylic acid and has been synthesized by several methods.
科学的研究の応用
Membrane Separation Technology for Lithium Recovery
Lithium-ion batteries are widely used due to their high energy density and other advantages. However, the continuous expansion of the lithium-ion battery market has led to rising lithium prices. To address this, researchers have explored membrane separation technology for lithium recovery from spent lithium-ion batteries. The mechanism of ion selectivity through membranes plays a crucial role in this process .
Mechanism of Ion Selectivity::Polymer-Coated Anodes to Suppress Li Dendrite Growth
In lithium-ion batteries, dendritic growth of lithium metal can lead to short circuits and even thermal runaway. Polymer-coated anodes effectively inhibit dendrite penetration through the separator, enhancing safety and stability .
Metal-Organic Frameworks (MOFs) for Lithium Storage
Researchers have explored MOFs, such as MIL47, as promising materials for lithium storage. These porous structures exhibit excellent adsorption performance and high-efficiency Li⁺-ion selectivity, making them suitable for battery applications .
Enhancing LiFePO₄ Cathode Performance
LiFePO₄ is a common cathode material in lithium-ion batteries. Adjusting the composition (LiFePO₄, carbon black, and PVDF) optimizes particle-to-particle adhesion, reducing capacity fading and improving overall battery performance .
H₂TiO₃ Lithium-Ion Sieves
New types of H₂TiO₃ lithium-ion sieves offer exceptional adsorption performance, reliable regeneration, and environmental friendliness. These sieves efficiently separate lithium ions from other species, making them valuable for battery recycling and purification .
特性
IUPAC Name |
lithium;2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Li/c1-4-2-5(4)8-9-6(13-10-8)3-7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKUGVWOJQHFR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1CC1C2=NOC(=N2)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)

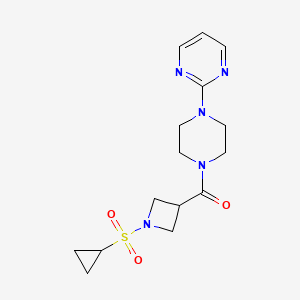
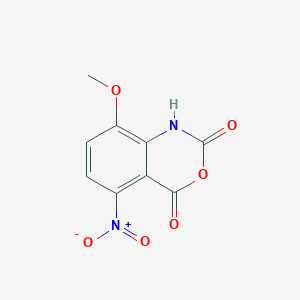
![4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2392392.png)

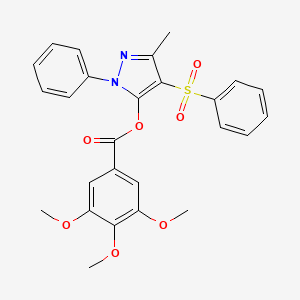


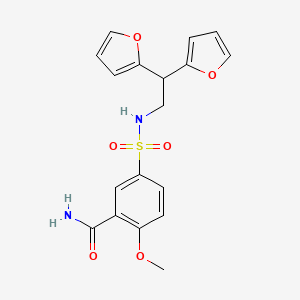
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)

